[4-(4-Amino-2-chlorophenyl)piperazin-1-yl](2-methylphenyl)methanone
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Overview
Description
“4-(4-Amino-2-chlorophenyl)piperazin-1-ylmethanone” is a compound that has been studied for its potential biological and pharmaceutical activity . It has been shown to be a potent and very isoform-selective inhibitor of AKR1C3, an aldo-keto reductase enzyme . This enzyme is of interest as a potential target for drugs for leukemia and hormone-related cancers .
Synthesis Analysis
The synthesis of this compound involves the palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . This process is part of a broader set of methods for the synthesis of piperazine derivatives, which also include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound has been determined using X-ray diffraction . The structure shows hydrogen bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme AKR1C3 . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the palladium-catalysed coupling mentioned above, as well as aza-Michael addition between a diamine and an in situ generated sulfonium salt .Scientific Research Applications
1. Novel Synthesis Methods and Analgesic Potential
A novel compound known as HYP-10, closely related to 4-(4-Amino-2-chlorophenyl)piperazin-1-ylmethanone, has been synthesized and shown potential as both a nociceptive and inflammatory pain reliever as well as an analgesic in a rat neuropathic pain model. This highlights its potential in the development of new pain management therapies (Noh et al., 2011).
2. Antimicrobial Activity
Derivatives of 4-(4-Amino-2-chlorophenyl)piperazin-1-ylmethanone have been synthesized and found to possess good or moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
3. Anticancer and Antituberculosis Studies
Research on 1-(4-Chlorophenyl) cyclopropyl methanone derivatives, which share a structural similarity, has shown significant anticancer and antituberculosis activity. This suggests that compounds with the 4-(4-Amino-2-chlorophenyl)piperazin-1-ylmethanone structure could also have potential therapeutic applications in these areas (Mallikarjuna et al., 2014).
4. Synthesis of Antihistamines
The synthesis process for anti-histamine drugs such as clocinizine and chlorcyclizine has involved intermediates closely related to 4-(4-Amino-2-chlorophenyl)piperazin-1-ylmethanone, highlighting its relevance in the production of pharmaceutical compounds (Narsaiah and Narsimha, 2011).
5. Development of Novel Therapeutic Agents
A series of {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones, synthesized through a linear bi-step approach from compounds structurally similar to 4-(4-Amino-2-chlorophenyl)piperazin-1-ylmethanone, were found to exhibit considerable inhibitory activity against α-glucosidase enzyme. This demonstrates the compound's potential as a base for developing therapeutic agents for treating diseases like diabetes (Abbasi et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-13-4-2-3-5-15(13)18(23)22-10-8-21(9-11-22)17-7-6-14(20)12-16(17)19/h2-7,12H,8-11,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLZNWOFMMCTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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